molecular formula C21H29NO B14681244 7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol CAS No. 29171-27-5

7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol

Cat. No.: B14681244
CAS No.: 29171-27-5
M. Wt: 311.5 g/mol
InChI Key: VOHHCUUIBNXCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with a 3,3,5,5-tetramethyl-1-vinylhexyl group at the 7th position and a hydroxyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3,5,5-tetramethyl-1-vinylhexyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the alkylation of quinolin-8-ol with 3,3,5,5-tetramethyl-1-vinylhexyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 7-(3,3,5,5-tetramethyl-1-vinylhexyl)quinolin-8-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA, disrupting its function. The vinylhexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: Lacks the 3,3,5,5-tetramethyl-1-vinylhexyl group, making it less lipophilic.

    7-(3,3,5,5-Tetramethylhexyl)quinolin-8-ol: Similar structure but without the vinyl group, affecting its reactivity.

Uniqueness

7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol stands out due to its unique combination of a quinoline core, a hydroxyl group, and a highly substituted vinylhexyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

29171-27-5

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol

InChI

InChI=1S/C21H29NO/c1-7-15(13-21(5,6)14-20(2,3)4)17-11-10-16-9-8-12-22-18(16)19(17)23/h7-12,15,23H,1,13-14H2,2-6H3

InChI Key

VOHHCUUIBNXCNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)CC(C=C)C1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.